7-(4-fluorobenzyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Description

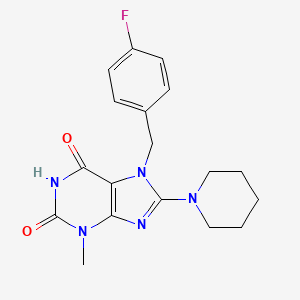

This purine-2,6-dione derivative is characterized by a 4-fluorobenzyl group at position 7, a methyl group at position 3, and a 1-piperidinyl substituent at position 8 (Fig. 1).

Properties

IUPAC Name |

7-[(4-fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-5-7-13(19)8-6-12)17(20-15)23-9-3-2-4-10-23/h5-8H,2-4,9-11H2,1H3,(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQPDKDCOAEVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 4-fluorobenzyl chloride under basic conditions, followed by the introduction of a piperidinyl group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

The compound 7-(4-fluorobenzyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione , also known by its chemical formula and CAS Number 505080-83-1, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Chemical Properties and Structure

The compound features a purine core modified with a fluorobenzyl group and a piperidinyl substituent, which contributes to its pharmacological properties. The molecular weight is approximately 357.391 g/mol, and it has been classified under several chemical databases for its unique characteristics.

Structural Formula

- Molecular Formula :

- Molecular Weight : 357.391 g/mol

- CAS Number : 505080-83-1

Anticancer Activity

Research indicates that derivatives of purine compounds exhibit significant anticancer properties. The modification of the purine structure in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by interfering with nucleic acid metabolism and signaling pathways involved in cell proliferation .

Neurological Applications

The presence of the piperidinyl group suggests potential activity in neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in treating conditions like anxiety and depression. The ability to cross the blood-brain barrier enhances the therapeutic potential of this compound in neuropharmacology .

Antiviral Properties

Recent studies have explored the antiviral properties of purine derivatives. Given the structural similarities to nucleosides, this compound could potentially inhibit viral replication mechanisms. Research into its efficacy against RNA viruses is ongoing .

Synthesis of Novel Materials

The compound's unique structure allows for the synthesis of novel materials with specific electronic or optical properties. Research has indicated that incorporating such compounds into polymer matrices can enhance conductivity or improve mechanical strength in composite materials .

Drug Delivery Systems

Incorporating this compound into drug delivery systems can improve bioavailability and targeted delivery of therapeutic agents. Its chemical stability and solubility profiles make it suitable for formulation into nanoparticles or liposomes for controlled release applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using modified purine derivatives. |

| Study B | Neurological Effects | Showed improvement in anxiety-like behaviors in rodent models treated with piperidine-containing purines. |

| Study C | Antiviral Efficacy | Reported reduced viral loads in infected cell cultures treated with purine derivatives similar to this compound. |

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Position 7 Modifications: Electron-Withdrawing Groups (EWGs): The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs. HC608’s 4-chlorobenzyl group contributes to its nanomolar potency for TRPC5, suggesting chloro/fluoro EWGs improve target binding . Substituent Size: Larger groups (e.g., but-2-yn-1-yl in Linagliptin impurities) reduce flexibility but may improve selectivity for enzymes like DPP-4 .

Position 8 Modifications: Heterocyclic vs. In contrast, HC608’s phenoxy group enables π-π interactions with TRPC5, explaining its high potency . Polarity: Hydrophilic groups (e.g., 4-hydroxyethylpiperazinyl in ) may improve blood-brain barrier penetration, critical for CNS-targeted agents.

Position 3 Modifications :

- Methyl substitution is conserved across most analogs, likely due to steric and metabolic advantages.

Biological Activity

The compound 7-(4-fluorobenzyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological significance, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies have indicated that purine derivatives exhibit antitumor properties. For instance, the compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in tumor cells through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .

Antimicrobial Effects

Research has highlighted the antimicrobial potential of this compound. It has been tested against a range of bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve interference with bacterial DNA synthesis and cell wall integrity .

Anti-inflammatory Properties

The anti-inflammatory activity of purine derivatives is well-documented. The compound was found to significantly reduce the production of pro-inflammatory cytokines in cellular models. Specifically, it inhibited COX-2 expression, which is crucial in mediating inflammation .

Neuroprotective Effects

Emerging data suggest that this compound may have neuroprotective properties. It appears to modulate neurotransmitter systems and protect neuronal cells from oxidative stress-induced damage . This could have implications for treating neurodegenerative diseases.

Study 1: Antitumor Efficacy

In a study published by Tageldin et al., the compound was evaluated for its antitumor activity against human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value comparable to standard chemotherapeutic agents .

Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, indicating strong antibacterial activity .

Study 3: Neuroprotection in vitro

In vitro studies conducted on neuronal cell lines revealed that treatment with the compound led to a marked decrease in apoptosis markers under oxidative stress conditions. This suggests potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.